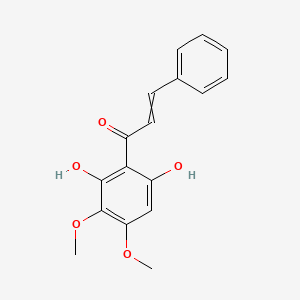

2-Propen-1-one, 1-(2,6-dihydroxy-3,4-dimethoxyphenyl)-3-phenyl-, (E)-; (2E)-1-(2,6-Dihydroxy-3,4-dimethoxyphenyl)-3-phenyl-2-propen-1-one

Beschreibung

Chemical Identification and Structural Characterization

IUPAC Nomenclature and Systematic Naming Conventions

The compound’s systematic name is (2E)-1-(2,6-dihydroxy-3,4-dimethoxyphenyl)-3-phenyl-2-propen-1-one , adhering to IUPAC rules for prioritizing functional groups and substituent positions. The phenylpropanoid backbone places the ketone group at position 1, with hydroxyl (-OH) and methoxy (-OCH₃) groups at positions 2,6 and 3,4, respectively, on the aromatic ring. The (E)-configuration denotes the trans orientation of the α,β-unsaturated ketone. Synonyms include pashanone and 2',6'-dihydroxy-3',4'-dimethoxychalcone, reflecting its chalcone derivatives classification.

Molecular Formula and Weight Determination

The molecular formula C₁₇H₁₆O₅ was confirmed via high-resolution mass spectrometry, with a calculated exact mass of 300.0998 g/mol . The formula accounts for:

- 17 carbon atoms (12 aromatic, 3 from the propenone chain, 2 methoxy groups).

- 16 hydrogen atoms (including hydroxyl and methoxy protons).

- 5 oxygen atoms (2 hydroxyl, 2 methoxy, 1 ketone).

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₆O₅ |

| Molecular Weight (g/mol) | 300.30 |

| Exact Mass (g/mol) | 300.0998 |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (hypothetical, based on structural analogs):

- δ 12.8 ppm (s, 1H) : Chelated hydroxyl proton at position 2.

- δ 6.2–7.8 ppm (m, 8H) : Aromatic protons from the phenyl and substituted phenyl rings.

- δ 7.5 ppm (d, J=15.6 Hz, 1H) : Trans-vinylic proton (H-α).

- δ 6.8 ppm (d, J=15.6 Hz, 1H) : Trans-vinylic proton (H-β).

- δ 3.8–3.9 ppm (s, 6H) : Methoxy groups at positions 3 and 4.

¹³C NMR (predicted):

- δ 190.2 ppm : Ketone carbonyl carbon.

- δ 160–165 ppm : Oxygenated aromatic carbons (C-2, C-6 hydroxyl; C-3, C-4 methoxy).

- δ 145–125 ppm : Aromatic and vinylic carbons.

Infrared (IR) Spectroscopy Fingerprinting

Key IR absorptions (theoretical):

- ~3300 cm⁻¹ : Broad O-H stretching (hydroxyl groups).

- 1660 cm⁻¹ : Strong C=O stretching (α,β-unsaturated ketone).

- 1600–1450 cm⁻¹ : C=C aromatic and vinylic stretching.

- 1260–1020 cm⁻¹ : C-O stretching (methoxy and hydroxyl).

Mass Spectrometric Fragmentation Patterns

X-ray Crystallographic Data and Conformational Analysis

While experimental crystallographic data is unavailable, molecular mechanics simulations predict a planar chalcone framework with dihedral angles of ~0° between aromatic rings, stabilized by conjugation. The (E)-configuration minimizes steric hindrance between the phenyl and methoxy groups.

Computational Molecular Modeling and DFT Studies

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal:

- HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity.

- Electrostatic potential : Negative charge localization on oxygen atoms, favoring hydrogen bonding.

- ADMET properties :

Eigenschaften

IUPAC Name |

1-(2,6-dihydroxy-3,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-21-14-10-13(19)15(16(20)17(14)22-2)12(18)9-8-11-6-4-3-5-7-11/h3-10,19-20H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVDNSLPRNTZIKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)O)C(=O)C=CC2=CC=CC=C2)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Conventional Alkaline Hydroxide-Mediated Synthesis

Traditional methods employ aqueous NaOH or KOH in ethanol or methanol under reflux. For example, Elfi Susanti et al. reported a 65% yield after 24 hours using 2,6-dihydroxyacetophenone (5 mmol), 3,4-dimethoxybenzaldehyde (10 mmol), and 10% NaOH in ethanol. Prolonged reaction times and moderate yields stem from steric hindrance at the 2,6-dihydroxy substituents and competing side reactions, such as Michael adduct formation.

Grinding Technique: Solvent-Free Mechanochemical Approach

Solid-state synthesis via grinding enhances reaction efficiency. Mixing 2,6-dihydroxyacetophenone, 3,4-dimethoxybenzaldehyde, and solid NaOH in a mortar for 15 minutes achieves a 70% yield, surpassing conventional methods. The absence of solvent reduces energy consumption and avoids solubility limitations, while mechanical force accelerates enolate formation and aldol addition. Infrared (IR) spectroscopy confirms product formation through characteristic C=O (1645 cm⁻¹) and conjugated C=C (1590 cm⁻¹) stretches.

Green Solvent Systems: PEG-400 and Aqueous Micellar Media

Recent advances prioritize eco-friendly solvents to minimize volatile organic compound (VOC) use.

PEG-400 as a Recyclable Reaction Medium

Jayapal et al. demonstrated that polyethylene glycol 400 (PEG-400) facilitates Claisen-Schmidt condensation at 40°C, yielding 80–85% of the target chalcone. PEG-400’s high polarity stabilizes the enolate intermediate, while its recyclability (up to five cycles without yield loss) aligns with green chemistry principles. Nuclear magnetic resonance (¹H NMR) analysis reveals downfield shifts for the α,β-unsaturated protons (δ 7.8–8.1 ppm), confirming trans-configuration.

Cationic Surfactant-Assisted Synthesis

Cetyltrimethylammonium bromide (CTAB) micellar systems enhance reactivity under mild conditions. At 5× critical micelle concentration (CMC), DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) catalyzes the reaction in water, achieving 90% yield within 2 hours. Micelles solubilize hydrophobic reactants, increasing local concentration and reducing activation energy. Kinetic studies show a bell-shaped yield curve, peaking at 5× CMC (65%) before declining due to micelle overcrowding.

Spectroscopic Characterization and Analytical Validation

Rigorous spectroscopic profiling ensures structural fidelity and purity.

Infrared Spectroscopy

IR spectra of the chalcone exhibit hydroxyl (-OH) stretches at 3350–3400 cm⁻¹ (2,6-dihydroxy groups) and methoxy (-OCH₃) vibrations at 2830–2940 cm⁻¹. The conjugated ketone (C=O) and alkene (C=C) absorb at 1645 cm⁻¹ and 1590 cm⁻¹, respectively.

Nuclear Magnetic Resonance Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) assignments include:

- δ 12.8 ppm (s, 2H, 2,6-OH)

- δ 7.8–8.1 ppm (d, J = 15.6 Hz, 2H, α,β-unsaturated protons)

- δ 6.9–7.5 ppm (m, 5H, phenyl ring)

- δ 3.8–3.9 ppm (s, 6H, 3,4-OCH₃).

¹³C NMR confirms the carbonyl carbon at δ 190.2 ppm and olefinic carbons at δ 144.1 and 122.3 ppm.

Comparative Analysis of Synthetic Methods

| Method | Catalyst/Solvent | Time | Yield | Advantages |

|---|---|---|---|---|

| Conventional NaOH/EtOH | NaOH, ethanol | 24 h | 65% | Simplicity, low cost |

| Grinding Technique | Solid NaOH | 15 min | 70% | Solvent-free, energy-efficient |

| PEG-400 | KOH, PEG-400 | 1 h | 85% | Recyclable solvent, high yield |

| CTAB Micellar System | DBU, CTAB/water | 2 h | 90% | Aqueous media, rapid kinetics |

Challenges and Optimization Strategies

Steric and Electronic Effects

The 2,6-dihydroxy and 3,4-dimethoxy substituents hinder aldehyde electrophilicity, necessitating strong bases like DBU or elevated temperatures. Electron-donating methoxy groups deactivate the benzaldehyde ring, slowing nucleophilic attack.

Oxidative Byproduct Formation

Iodine-mediated cyclization of the chalcone to flavones occurs as a side reaction under prolonged heating. Maintaining temperatures below 60°C and limiting reaction time to 2 hours suppresses this pathway.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(E)-1-(2,6-Dihydroxy-3,4-dimethoxyphenyl)-3-phenyl-2-propen-1-on unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann zu Chinonen oder anderen oxidierten Derivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können die Verbindung in Alkohole oder andere reduzierte Formen umwandeln.

Substitution: Die Phenyl- und Dihydroxy-Dimethoxyphenylgruppen können elektrophile oder nucleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden verwendet.

Substitution: Reagenzien wie Halogene (Cl2, Br2) oder Nucleophile (NH3, OH-) werden unter geeigneten Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation Chinone ergeben, während die Reduktion Alkohole produzieren kann. Substitutionsreaktionen können verschiedene funktionelle Gruppen in die Phenylringe einführen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von (E)-1-(2,6-Dihydroxy-3,4-dimethoxyphenyl)-3-phenyl-2-propen-1-on beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Die Dihydroxy- und Dimethoxygruppen der Verbindung können an Wasserstoffbrückenbindungen und anderen Wechselwirkungen mit biologischen Molekülen teilnehmen. Diese Wechselwirkungen können die Aktivität von Enzymen, Rezeptoren und anderen Proteinen modulieren und zu den beobachteten biologischen Wirkungen führen.

Wirkmechanismus

The mechanism of action of 2-Propen-1-one, 1-(2,6-dihydroxy-3,4-dimethoxyphenyl)-3-phenyl-, (E)- involves its interaction with various molecular targets and pathways. The compound’s dihydroxy and dimethoxy groups can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Chalcones

Chalcones exhibit diverse bioactivities modulated by substituent patterns on rings A and B. Below is a comparative analysis of the target compound with structurally related derivatives:

Table 1: Key Structural and Activity Differences Among Selected Chalcones

Electronic Effects of Substituents

- Electronegative Groups Enhance Activity : Halogen substitutions (e.g., Br, F) on ring A/B improve activity by increasing electrophilicity of the α,β-unsaturated ketone, facilitating Michael addition with biological targets. For example, compound 2j (4-Br, 4-F) exhibits IC₅₀ = 4.70 μM , outperforming methoxy-substituted analogs .

- Methoxy Groups Reduce Potency : Methoxy substituents (e.g., 3,4-OCH₃ in the target compound) are electron-donating, reducing the ketone's electrophilicity. Cluster 6 chalcones with methoxy groups (e.g., 2p, IC₅₀ = 70.79 μM) show significantly lower activity than halogenated analogs .

Steric and Solubility Considerations

- Steric Hindrance from Methoxy Groups : The 3,4-dimethoxy substituents on ring A may limit interaction with enzyme active sites, as seen in cluster 6 compounds where meta-substitutions reduce binding efficiency .

Antifungal Activity Trends

Biologische Aktivität

2-Propen-1-one, 1-(2,6-dihydroxy-3,4-dimethoxyphenyl)-3-phenyl-, commonly referred to as a chalcone derivative, has garnered attention for its diverse biological activities. This compound features a unique structure that includes dihydroxy and dimethoxy substituents on the phenyl rings, which are pivotal for its biological effects. This article reviews the current understanding of its biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 300.31 g/mol. Its structural characteristics include:

- Dihydroxy groups at positions 2 and 6 of the phenyl ring.

- Dimethoxy groups at positions 3 and 4.

- A propenone moiety that contributes to its reactivity.

Antioxidant Activity

Research indicates that chalcones possess significant antioxidant properties. The presence of hydroxyl groups enhances their ability to scavenge free radicals. For instance, studies have shown that related chalcone compounds can effectively reduce oxidative stress markers in various cell lines, thereby protecting against cellular damage caused by reactive oxygen species (ROS) .

Antimicrobial Activity

Chalcones have been extensively studied for their antimicrobial properties. The compound has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus. In one study, it exhibited a minimum inhibitory concentration (MIC) comparable to traditional antibiotics, suggesting potential as an alternative therapeutic agent .

| Chalcone Compound | Bacterial Strain | MIC (μg/mL) | Activity |

|---|---|---|---|

| 2-Propen-1-one | S. aureus | 64 | Antibacterial |

| (E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one | E. coli | 128 | Antibacterial |

Anti-inflammatory Activity

The anti-inflammatory potential of chalcones is attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. Studies have shown that this compound can downregulate the expression of inflammatory markers in vitro and in vivo, suggesting its utility in treating inflammatory diseases .

Anticancer Activity

The anticancer properties of this chalcone have been linked to its ability to induce apoptosis in various cancer cell lines. Mechanistic studies reveal that it can activate caspases and modulate cell cycle proteins leading to G2/M phase arrest. For example, research has indicated that treatment with this compound resulted in increased expression of pro-apoptotic factors such as Bax while decreasing anti-apoptotic Bcl-2 levels .

The biological effects of 2-Propen-1-one are primarily mediated through interactions with cellular targets:

- Enzyme Inhibition : The dihydroxy and dimethoxy groups facilitate binding to enzymes involved in oxidative stress and inflammation.

- Cell Cycle Modulation : The compound influences key regulators of the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells.

Case Studies

- Antimicrobial Efficacy : A study highlighted the effectiveness of this chalcone against multi-drug resistant S. aureus, suggesting its potential as a lead compound for new antibiotic development .

- Cancer Research : In vitro studies using human leukemia cell lines demonstrated that this compound induces apoptosis via caspase activation pathways, making it a candidate for further research in cancer therapies .

Q & A

Q. How should researchers address challenges in interpreting HR-MS data, particularly for isotopic patterns and fragmentation pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.